molecular formula C12H20O2 B8642033 alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate CAS No. 63649-51-4

alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate

Cat. No.: B8642033
CAS No.: 63649-51-4
M. Wt: 196.29 g/mol
InChI Key: LYXVXHDZNUEEGM-UHFFFAOYSA-N
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Description

alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate is an organic compound with a complex structure

Preparation Methods

The synthesis of alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate can be achieved through several methods. One common approach involves the condensation reaction of isoprene with butenone, followed by a reaction with a Grignard reagent . Another method includes the use of pinene from turpentine oil, which, under the action of 30% sulfuric acid, forms hydrated terpene diol. This diol is then separated, dehydrated, and distilled to obtain the final product .

Chemical Reactions Analysis

alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, Grignard reagents, and other organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different alcohols or ketones, while substitution reactions can lead to the formation of various esters and ethers .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of other complex molecules In biology, it can be used to study the effects of various chemical reactions on biological systemsIn industry, it is used in the production of fragrances, flavors, and other specialty chemicals .

Mechanism of Action

The mechanism of action of alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .

Comparison with Similar Compounds

alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate can be compared with similar compounds such as alpha-Terpineol and 3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, propanoate. These compounds share similar structural features but differ in their chemical properties and applications. For instance, alpha-Terpineol is known for its pleasant odor and is widely used in the fragrance industry, while 3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, propanoate is used in the synthesis of various organic compounds .

Properties

CAS No.

63649-51-4

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

1-(4,6,6-trimethylcyclohex-3-en-1-yl)ethyl formate

InChI

InChI=1S/C12H20O2/c1-9-5-6-11(10(2)14-8-13)12(3,4)7-9/h5,8,10-11H,6-7H2,1-4H3

InChI Key

LYXVXHDZNUEEGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C(C1)(C)C)C(C)OC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

20.0 g of 1,5,5-trimethyl-4-(1-hydroxyethyl)-cyclohex-1-ene are introduced into a 1 liter three-necked flask provided with a mechanical stirrer, a heater, a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube. 273 g of formic acid are then added in the course of 1/2 hour, whilst maintaining the temperature of the reaction mixture between 0° and 5°. After the end of the addition, the temperature of the composition is maintained at 5°. The composition is then slowly heated over 2 hours to 20°-25°. The mixture is then poured into 200 ml of water and extracted with benzene. The combined benzene extracts are washed successively with water, a solution of sodium bicarbonate and, finally, with water again. After distillation of the solvent over a water bath, the crude ester is distilled under a pressure of 0.05 mm of mercury. 11.0 g of 1,5,5-trimethyl-4-(1-formyloxyethyl)-cyclohex-1-ene are obtained, having the following physical constants:
Name
1,5,5-trimethyl-4-(1-hydroxyethyl)-cyclohex-1-ene
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
273 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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